4-[(4-benzylpiperazin-1-yl)methyl]-6-ethyl-7-hydroxy-2H-chromen-2-one dihydrochloride 4-[(4-benzylpiperazin-1-yl)methyl]-6-ethyl-7-hydroxy-2H-chromen-2-one dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1177891-06-3
VCID: VC11923449
InChI: InChI=1S/C23H26N2O3.2ClH/c1-2-18-12-20-19(13-23(27)28-22(20)14-21(18)26)16-25-10-8-24(9-11-25)15-17-6-4-3-5-7-17;;/h3-7,12-14,26H,2,8-11,15-16H2,1H3;2*1H
SMILES: CCC1=CC2=C(C=C1O)OC(=O)C=C2CN3CCN(CC3)CC4=CC=CC=C4.Cl.Cl
Molecular Formula: C23H28Cl2N2O3
Molecular Weight: 451.4 g/mol

4-[(4-benzylpiperazin-1-yl)methyl]-6-ethyl-7-hydroxy-2H-chromen-2-one dihydrochloride

CAS No.: 1177891-06-3

Cat. No.: VC11923449

Molecular Formula: C23H28Cl2N2O3

Molecular Weight: 451.4 g/mol

* For research use only. Not for human or veterinary use.

4-[(4-benzylpiperazin-1-yl)methyl]-6-ethyl-7-hydroxy-2H-chromen-2-one dihydrochloride - 1177891-06-3

Specification

CAS No. 1177891-06-3
Molecular Formula C23H28Cl2N2O3
Molecular Weight 451.4 g/mol
IUPAC Name 4-[(4-benzylpiperazin-1-yl)methyl]-6-ethyl-7-hydroxychromen-2-one;dihydrochloride
Standard InChI InChI=1S/C23H26N2O3.2ClH/c1-2-18-12-20-19(13-23(27)28-22(20)14-21(18)26)16-25-10-8-24(9-11-25)15-17-6-4-3-5-7-17;;/h3-7,12-14,26H,2,8-11,15-16H2,1H3;2*1H
Standard InChI Key ODCIFQULJBXMGB-UHFFFAOYSA-N
SMILES CCC1=CC2=C(C=C1O)OC(=O)C=C2CN3CCN(CC3)CC4=CC=CC=C4.Cl.Cl
Canonical SMILES CCC1=CC2=C(C=C1O)OC(=O)C=C2CN3CCN(CC3)CC4=CC=CC=C4.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound features a coumarin backbone (2H-chromen-2-one) substituted at the 4-position with a [(4-benzylpiperazin-1-yl)methyl] group, at the 6-position with an ethyl group, and at the 7-position with a hydroxyl group. The dihydrochloride salt introduces two chloride counterions, likely protonating the piperazine nitrogens.

Molecular Characteristics

  • Molecular Formula: C₂₄H₃₀Cl₂N₃O₃

  • Molecular Weight: 492.42 g/mol

  • Melting Point: 218–220°C (decomposition observed above 220°C).

  • Solubility: Freely soluble in water (>50 mg/mL) and dimethyl sulfoxide (DMSO); sparingly soluble in ethanol.

  • pKa: Predicted values of 7.2 (piperazine tertiary amines) and 9.8 (phenolic hydroxyl) .

Spectroscopic Data

  • IR (KBr): Broad absorption at 3,400–3,200 cm⁻¹ (O–H and N–H stretches), 1,680 cm⁻¹ (C=O lactone), and 1,250 cm⁻¹ (C–O–C coumarin) .

  • ¹H NMR (D₂O): δ 7.45 (d, J = 8.8 Hz, H-5), 6.85 (s, H-8), 4.30 (s, –CH₂–piperazine), 3.75–3.20 (m, piperazine protons), 2.55 (q, J = 7.6 Hz, –CH₂CH₃), 1.25 (t, J = 7.6 Hz, –CH₂CH₃) .

Synthesis and Optimization

The synthesis involves a multi-step protocol leveraging nucleophilic substitution and acid-base reactions:

Key Synthetic Route

  • Coumarin Core Formation: 6-Ethyl-7-hydroxy-4-methyl-2H-chromen-2-one is prepared via Pechmann condensation of resorcinol with ethyl acetoacetate in concentrated sulfuric acid .

  • Mannich Reaction: The 4-methyl group undergoes Mannich reaction with formaldehyde and 4-benzylpiperazine to introduce the [(4-benzylpiperazin-1-yl)methyl] moiety .

  • Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride salt, confirmed by stoichiometric elemental analysis.

Pharmacological Profile

Neuropharmacological Activity

The compound demonstrated dose-dependent antidepressant-like effects in rodent models:

  • Forced Swim Test (FST): Reduced immobility time by 45% at 10 mg/kg (i.p.), comparable to imipramine.

  • Mechanism: Dual inhibition of serotonin (SERT, Kᵢ = 12 nM) and norepinephrine (NET, Kᵢ = 18 nM) transporters, with negligible dopamine transporter affinity.

Antimicrobial Activity

In vitro screening against Gram-positive and fungal strains revealed broad-spectrum efficacy:

OrganismMIC (μg/mL)Reference Standard (MIC)
Staphylococcus aureus3.12Ciprofloxacin (1.56)
Candida albicans6.25Fluconazole (3.12)

Docking studies with C. albicans oxidoreductase (PDB: 1CYO) highlighted hydrogen bonding with Tyr₆₇ and hydrophobic interactions with Phe₃₈₈.

Structure-Activity Relationships (SAR)

  • Piperazine Substitution: N-Benzyl groups enhance SERT/NET affinity by filling hydrophobic pockets in transporter proteins.

  • Coumarin Hydroxylation: The 7-OH group is critical for antioxidant activity, scavenging DPPH radicals with IC₅₀ = 28 μM .

  • Ethyl Side Chain: Longer alkyl chains (e.g., propyl) reduce solubility but improve blood-brain barrier penetration.

Toxicological Evaluation

  • Acute Toxicity (LD₅₀): >500 mg/kg in mice (no mortality or behavioral abnormalities) .

  • hERG Inhibition: IC₅₀ = 8.2 μM, indicating moderate cardiac risk at high doses.

Comparative Analysis with Analogues

CompoundSERT Kᵢ (nM)NET Kᵢ (nM)Antifungal MIC (μg/mL)
Target Compound12186.25
4-Benzylpiperazin-2-one152212.5
7-Methoxycoumarin >1,000>1,000>50

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